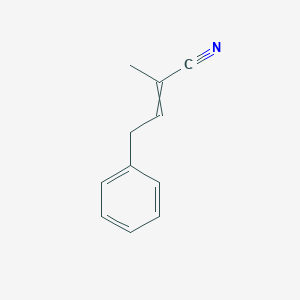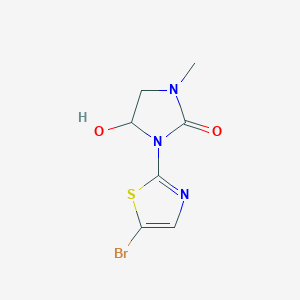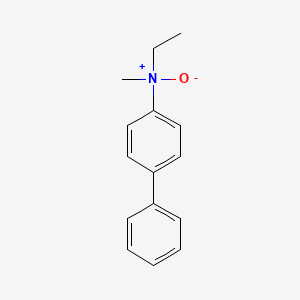
(1,1'-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a biphenyl structure with an amine group attached to one of the phenyl rings. The N-ethyl-N-methyl substitution on the amine group, along with the N-oxide functionality, adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction of Nitro Group: The nitro group in 4-nitrobiphenyl is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.
N-Ethyl-N-Methyl Substitution: The amine group in 4-aminobiphenyl is alkylated using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride to produce N-ethyl-N-methyl-4-aminobiphenyl.
Oxidation to N-Oxide: The final step involves the oxidation of the N-ethyl-N-methyl-4-aminobiphenyl to its N-oxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized to produce higher oxidation states.
Reduction: The N-oxide group can be reduced back to the amine form using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Higher oxidation states of the N-oxide.
Reduction: N-ethyl-N-methyl-4-aminobiphenyl.
Substitution: Halogenated, nitrated, or sulfonated derivatives of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide.
Scientific Research Applications
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functionality can participate in redox reactions, influencing the oxidative state of biological molecules. The biphenyl structure allows for interactions with hydrophobic regions of proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-4-amine: Lacks the N-ethyl-N-methyl substitution and N-oxide functionality.
N-ethyl-N-methyl-4-aminobiphenyl: Lacks the N-oxide functionality.
4-Nitrobiphenyl: Contains a nitro group instead of an amine group.
Uniqueness
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide is unique due to the presence of both N-ethyl-N-methyl substitution and N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67274-67-3 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-ethyl-N-methyl-4-phenylbenzeneamine oxide |
InChI |
InChI=1S/C15H17NO/c1-3-16(2,17)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChI Key |
RVCGPTQTAZWXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C1=CC=C(C=C1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

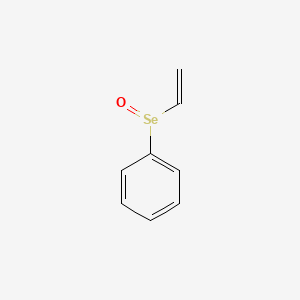
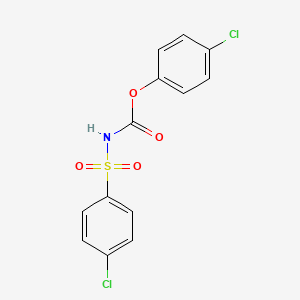
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)

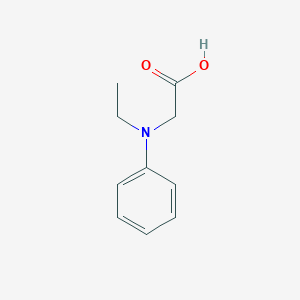

![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
